molecular formula C12H16ClNO B1583876 ter14687 CAS No. 16931-84-3

ter14687

Cat. No.: B1583876
CAS No.: 16931-84-3
M. Wt: 225.71 g/mol
InChI Key: MDMDVFGTTVMMRV-UHFFFAOYSA-N
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Description

Contextualization of TER14687 within Chemical Biology and Medicinal Chemistry Research

This compound is a chemical compound that has found application in academic research, particularly within the domains of chemical biology and medicinal chemistry. Its significance in these fields stems from its identified biological activity as an inhibitor of protein kinase C theta (PKCθ) translocation in T cells. sgul.ac.uk Chemical biology often employs small molecules like this compound as tools to perturb biological systems and elucidate the function of specific proteins or pathways. nih.govunimelb.edu.auriken.jpgla.ac.uk Similarly, medicinal chemistry, while primarily focused on drug discovery and design, involves understanding the interactions of chemical substances with biological targets, a principle directly relevant to studying the effects of inhibitors like this compound on enzyme translocation. uu.sewehi.edu.auscimagojr.comdovepress.com Research in these areas utilizes such compounds to gain molecular-level understanding of biological processes. nih.gov

Historical Overview of Key Discoveries Related to this compound

The key discovery related to this compound in academic research is its identification as an inhibitor specifically targeting the translocation of PKCθ in T cells. sgul.ac.uk This property became relevant in studies investigating cellular signaling pathways where PKCθ plays a role. For instance, research exploring the mechanisms of HIV latency reactivation has utilized this compound to probe the involvement of different PKC isoforms. Studies have investigated the effects of various PKC inhibitors, including this compound, on the reactivation of latent HIV in cell models. researchgate.netresearchgate.net These investigations aimed to differentiate the roles of conventional and novel PKC isoforms in these biological processes. researchgate.netresearchgate.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(dimethylamino)methyl]-2,3-dihydroinden-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c1-13(2)8-10-7-9-5-3-4-6-11(9)12(10)14;/h3-6,10H,7-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMDVFGTTVMMRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CC2=CC=CC=C2C1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16931-84-3
Record name 1H-Inden-1-one, 2-[(dimethylamino)methyl]-2,3-dihydro-, hydrochloride (1:1)
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Record name 1H-Inden-1-one, 2,3-dihydro-2-((dimethylamino)methyl)-, hydrochloride
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Record name 1H-Inden-1-one, 2-[(dimethylamino)methyl]-2,3-dihydro-, hydrochloride
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Molecular Identity and Classification of Ter14687

Naming Conventions and Academic Designations of TER14687

This compound is a compound identified by the Chemical Abstracts Service (CAS) Number 16931-84-3. scbt.com In a research context, it is primarily known for its activity as an inhibitor of the normal translocation of Protein Kinase C theta (PKCθ) in T cells. scbt.com

While "this compound" is a common designation, its systematic or IUPAC name is not consistently reported in publicly available scientific literature. The compound's molecular formula is C12H16ClNO, and it has a molecular weight of approximately 225.71 g/mol . scbt.com

Identifier TypeIdentifierSource
CAS Number16931-84-3 scbt.com
Molecular FormulaC12H16ClNO scbt.com
Molecular Weight225.71 g/mol scbt.com
Primary Research DesignationThis compound scbt.com

Chemical Class and Structural Family Affiliation Relevant to Research

Based on its chemical structure, this compound is classified within the broad chemical class of ketones. scbt.com The presence of a carbonyl group (C=O) bonded to two other carbon atoms is the defining feature of this classification. Its molecular formula, C12H16ClNO, also indicates the presence of chlorine and nitrogen atoms, suggesting it is a chloro- and amino-substituted organic ketone.

The specific structural family of this compound is not extensively detailed in available research. However, its function as an inhibitor of PKCθ translocation places it within a group of compounds studied for their potential to modulate T-cell mediated immune responses. Compounds that interfere with the signaling pathways of Protein Kinase C isoforms are of significant interest in immunology and pharmacology research.

Synthetic Methodologies and Chemical Derivatization of Ter14687

Molecular Mechanisms of Action of Ter14687

Direct Molecular Targets of TER14687

This compound has been shown to directly target Protein Kinase C theta (PKCθ), a crucial enzyme in T-cell activation pathways.

Inhibition of Protein Kinase C theta (PKCθ) Translocation

One of the primary reported mechanisms of action for this compound is the inhibition of PKCθ translocation to the cell membrane following cellular stimulation, such as with OKT3 nih.govresearchgate.net. PKCθ typically translocates to the immunological synapse upon T-cell receptor (TCR) engagement, a step essential for its activation and downstream signaling nih.govresearchgate.net. By blocking this movement, this compound interferes with the proper localization and subsequent activation of PKCθ nih.govresearchgate.net.

Interference with PKCθ-Fyn Interactions

This compound has been shown to interfere with the interaction between PKCθ and Fyn nih.govresearchgate.net. Fyn, a member of the Src family of tyrosine kinases, is known to associate with PKCθ in T cells researchgate.net. This interaction is thought to be important for the recruitment and activation of PKCθ at the immunological synapse nih.gov. By disrupting the PKCθ-Fyn interaction, this compound likely impairs the stable localization and function of PKCθ at the site of T-cell activation nih.govresearchgate.net.

Indirect Molecular Effects and Signaling Pathway Modulation by this compound

Beyond its direct effects on PKCθ, this compound also modulates downstream signaling pathways influenced by PKCθ activity.

Influence on Nuclear Factor-kappa B (NF-κB) Activation

PKCθ plays a crucial role in the activation of the Nuclear Factor-kappa B (NF-κB) transcription factor, particularly in T cells following TCR/CD28 costimulation nih.govresearchgate.net. NF-κB is a key regulator of genes involved in immune and inflammatory responses bio-rad.comwikipedia.orgkegg.jp. While PKCθ is known to activate NF-κB nih.govresearchgate.net, studies investigating the effects of this compound on NF-κB activation have yielded varied results, potentially depending on the specific stimulus and cellular context nih.govresearchgate.netcapes.gov.brresearchgate.net. Some research suggests that inhibiting conventional PKC isoforms or PKCθ with this compound did not prevent certain NF-κB-dependent processes, contrasting with the effects of direct PKCθ suppression nih.govresearchgate.net. However, given PKCθ's established role in NF-κB activation, interference with PKCθ function by this compound is expected to influence this pathway nih.govresearchgate.netresearchgate.net.

Modulation of Activating Protein-1 (AP-1) Transcription Factor Activity

PKCθ also contributes to the activation of the Activating Protein-1 (AP-1) transcription factor nih.govresearchgate.net. AP-1 is a dimeric transcription factor that regulates gene expression in response to various stimuli and is involved in cellular processes like differentiation, proliferation, and apoptosis wikipedia.orgnih.govmdpi.complos.org. PKCθ's action on AP-1 can be dependent on cooperation with NF-κB nih.gov. While direct evidence detailing this compound's specific impact on AP-1 activity is less extensively documented in the provided sources compared to its effects on PKCθ translocation and NF-κB, its interference with PKCθ function suggests a likely downstream effect on AP-1-mediated gene expression nih.govresearchgate.net.

Downstream Signaling Cascade Perturbations

The inhibition of PKCθ translocation and interference with PKCθ-Fyn interactions by this compound lead to broader perturbations in downstream signaling cascades normally initiated by active PKCθ nih.govresearchgate.net. These cascades are critical for various aspects of T-cell activation, including proliferation and cytokine production researchgate.net. While the precise extent and nature of all affected downstream pathways require further detailed investigation, the central role of PKCθ in T-cell signaling implies that this compound's inhibitory actions have widespread consequences on the intricate network of molecular events that follow TCR engagement nih.govresearchgate.netresearchgate.net. For instance, PKCθ is involved in regulating SHP-1 activity, which influences NK cell activation and cytotoxicity, suggesting potential downstream effects of PKCθ inhibition in these processes biorxiv.org.

Here is a summary of the direct molecular targets and their associated mechanisms:

Direct TargetMechanism of ActionKey Interaction Affected
Protein Kinase C θ (PKCθ)Inhibition of translocation to the cell membraneN/A
PKCθ-Fyn ComplexInterference with protein-protein interactionPKCθ and Fyn

Here is a summary of the indirect molecular effects and modulated pathways:

Modulated PathwayPrimary Transcription Factors InvolvedRelationship to PKCθ
Nuclear Factor-kappa B (NF-κB)NF-κB (p50/p65 dimer, etc.)PKCθ is a key activator of NF-κB in T cells. nih.govresearchgate.netresearchgate.net
Activating Protein-1 (AP-1)Fos, Jun, ATF, JDP familiesPKCθ contributes to AP-1 activation. nih.govresearchgate.net
Downstream Signaling CascadesVariousPerturbed due to inhibited PKCθ activity. nih.govresearchgate.netresearchgate.net

Cellular and Subcellular Impact of Ter14687

Effects on Protein Translocation and Subcellular Localization

TER14687 is recognized for its ability to interfere with the normal trafficking of key signaling proteins within the cell, which is crucial for the initiation and propagation of various cellular responses.

This compound is a compound that prevents the normal translocation of Protein Kinase C theta (PKCθ) in T cells. labroots.comsmbiochemicals.com It preferentially inhibits the movement of PKCθ to the cell membrane, a critical step for its activation and function. merckmillipore.com Studies have shown that this compound can prevent PKCθ translocation to the membrane following stimulation through the T-cell receptor. nih.govresearchgate.net This blockade is a key mechanism through which this compound exerts its effects on T-cell signaling.

The inhibitory effect of this compound on PKCθ translocation is directly linked to its interference with the interaction between PKCθ and the nonreceptor tyrosine kinase, Fyn. nih.govresearchgate.netresearchgate.net In a yeast reporter assay, this compound was shown to block the association between the V1 domain of PKCθ and p59fyn. smbiochemicals.com Since Fyn is known to associate with the T-cell receptor and may act as an anchoring protein for activated PKCθ, the disruption of this interaction by this compound is a critical event that prevents the proper localization and subsequent function of PKCθ at the immunological synapse. researchgate.netresearchgate.net

Table 1: Mechanistic Action of this compound on Protein Interactions

Compound Interacting Proteins Effect of this compound Cellular Consequence
This compound PKCθ and Fyn Kinase Blocks the association between PKCθ-V1 and p59fyn. smbiochemicals.com Prevents normal translocation of PKCθ to the cell membrane in T cells. labroots.comnih.govresearchgate.net

Influence on Cellular Activation and Signaling

By altering the subcellular location of critical signaling molecules, this compound subsequently influences the broader pathways of cellular activation.

PKCθ is an essential component in the signaling cascade initiated by T-cell receptor (TCR) engagement. researchgate.netresearchgate.net this compound has been demonstrated to prevent the translocation of PKCθ to the membrane that occurs following stimulation with OKT3, an anti-CD3 antibody that mimics TCR ligation. nih.govresearchgate.net By inhibiting this crucial step, this compound effectively modulates the downstream signaling pathways that are dependent on PKCθ activation, thereby affecting T-cell activation.

Phorbol (B1677699) esters, such as prostratin (B1679730) and phorbol-12-myristate-13-acetate (PMA), are potent activators of protein kinase C isoforms and can trigger various cellular responses. researchgate.netresearchgate.net Interestingly, while this compound blocks PKCθ translocation in response to TCR ligation, its effect on phorbol ester-mediated pathways is less direct. Research has shown that the use of this compound did not prevent the reactivation of latent Human Immunodeficiency Virus (HIV) induced by prostratin. nih.govresearchgate.netresearchgate.net This suggests that the mechanism of PKCθ translocation and activation by phorbol esters may differ from that of TCR ligation, and may not depend on the PKCθ-Fyn interaction that this compound disrupts. nih.govresearchgate.net

Role of this compound in Latency Reactivation Mechanisms in In Vitro Models

The role of this compound has been particularly scrutinized in the context of HIV latency, where the reactivation of the latent virus is a key area of study.

In in vitro models of HIV latency, phorbol esters and TCR ligation are known to reactivate the virus in a PKC-dependent manner. nih.govresearchgate.net However, studies utilizing this compound to block PKCθ translocation found that the compound failed to prevent prostratin-induced HIV reactivation from latency. nih.govresearchgate.netresearchgate.net This finding was in contrast to results where direct suppression of PKCθ using shRNA did abrogate HIV reactivation induced by both prostratin and CD3/CD28 co-stimulation. nih.govresearchgate.net This discrepancy suggests that the specific mechanism of action of this compound, namely the disruption of the PKCθ-Fyn interaction, may not be relevant for the PKCθ translocation initiated by prostratin. nih.govresearchgate.net Therefore, while PKCθ itself is crucial for HIV reactivation, the pathway targeted by this compound is not essential for prostratin-mediated effects in these in vitro models.

Table 2: Effect of this compound on HIV Reactivation in In Vitro Models

Stimulus Effect of this compound on HIV Reactivation Proposed Rationale
Prostratin (Phorbol Ester) Failed to prevent HIV reactivation. nih.govresearchgate.netresearchgate.net The PKCθ-Fyn interaction, which this compound blocks, may not be required for prostratin-induced PKCθ translocation and activation. nih.govresearchgate.net
OKT3 (TCR Ligation) Prevents PKCθ translocation to the membrane. nih.govresearchgate.net Interferes with the PKCθ-Fyn interaction necessary for TCR-mediated signaling. nih.govresearchgate.net

Based on a thorough review of publicly available scientific literature, there is no specific information available for a compound designated "this compound" in the context of HIV LTR transcription modulation or its comparison with other Protein Kinase C modulators. The search for research findings, data tables, and detailed analyses related to "this compound" did not yield any relevant results.

Therefore, it is not possible to provide an article on the cellular and subcellular impact of "this compound" as requested in the outline. The specified topics of HIV LTR transcription modulation and comparison with other protein kinase C modulators for this particular compound are not documented in the accessible scientific domain.

Preclinical Research Models Utilizing Ter14687 for Mechanistic Studies

In Vitro Cell Culture Models for TER14687 Research

In vitro cell culture models are fundamental tools in preclinical mechanistic studies, offering a simplified yet powerful system to investigate the direct effects of a compound on specific cell types. These models enable researchers to control experimental conditions precisely and analyze cellular responses at a detailed level.

Jurkat T-Cell Lines and Derivatives

Jurkat cells are a widely used cell line derived from human T-cell leukemia nih.govuni.lu. They are a valuable model for research into T cell immune function, signal transduction, and viral infection due to their ability to express typical T lymphocyte surface markers and secrete various cytokines uni.lunih.gov. Jurkat cell lines, including derivatives like Jurkat, Clone E6-1, which can produce large amounts of IL-2 upon induction, are utilized to determine mechanisms of differential susceptibility to various agents and to study T-cell receptor signaling and activation nih.govuni.lunih.gov. Their ease of culture and genetic manipulation make them suitable for high-throughput screening and detailed mechanistic investigations nih.govchem960.com.

Primary Human CD4+ T Cells

Primary human CD4+ T cells are isolated directly from peripheral blood and represent a more physiologically relevant model compared to immortalized cell lines. These cells, also known as helper T cells, are crucial in orchestrating immune responses. Utilizing primary human CD4+ T cells allows for the study of compound effects on normal T cell function, activation, and differentiation. While more challenging to culture and transfect than Jurkat cells, they provide valuable insights into how a compound might affect the human immune system. Studies using primary human CD4+ T cells can involve techniques like flow cytometry to analyze cell populations and responses.

Application in 3D Cell Culture and Organoid Models (if applicable to mechanistic studies)

Three-dimensional (3D) cell cultures and organoid models represent advanced in vitro systems that better recapitulate the complex architecture and cellular interactions found in native tissues compared to traditional 2D cultures. Organoids are self-organized 3D structures derived from stem cells or primary cells that mimic the structure and function of corresponding in vivo tissues. These models are increasingly used in mechanistic studies, disease modeling, and drug discovery due to their increased physiological relevance. They can be used to study cell-cell interactions, differentiation, and tissue-level responses to compounds. While the search results discuss the general application of 3D cultures and organoids in preclinical mechanistic studies, specific detailed applications of this compound in these models for mechanistic studies were not prominently featured in the provided snippets.

In Vitro and Ex Vivo Assays for Mechanistic Characterization of this compound

A variety of biochemical and cell-based assays are employed to characterize the mechanistic effects of this compound, providing insights into its interactions with cellular components and pathways.

Luciferase Reporter Assays for Transcriptional Activity

Luciferase reporter assays are widely used to study transcriptional activity and gene regulation. These assays involve transfecting cells with a plasmid containing a luciferase reporter gene under the control of a specific promoter or response element. Compound treatment can then either activate or repress the promoter, leading to a corresponding change in luciferase expression, which is measured by luminescence. Dual-luciferase reporter systems, which use a second luciferase as a normalization control, can improve assay accuracy. These assays are valuable for determining if this compound affects the activity of specific transcription factors or signaling pathways by linking their activity to a measurable luminescence signal. The search results highlight the general use of these assays for studying transcriptional regulation and pathway activation, such as NFAT-based reporter systems in Jurkat cells.

Flow Cytometry for Cellular Responses

Flow cytometry is a widely used technique in preclinical research for analyzing cellular responses and characterizing cell populations labcorp.commlm-labs.comtd2inc.com. It allows for the rapid and quantitative assessment of physical and chemical characteristics of cells as they pass through a laser beam mlm-labs.com. In the context of mechanistic studies, flow cytometry can be employed to:

Immune Cell Profiling: Identify and quantify different immune cell subsets in various tissues, such as tumors, spleen, and lymph nodes mlm-labs.comtd2inc.com. This is particularly relevant when investigating compounds with potential immunomodulatory effects.

Mechanism of Action (MoA) Studies: Assess intracellular signaling pathways, evaluate cell activation states, and quantify the production of cytokines or other cellular markers in response to compound exposure mlm-labs.com.

Pharmacodynamic (PD) Biomarker Analysis: Track changes in cell populations or the expression of specific markers over time, providing insights into the compound's biological activity and potential pharmacodynamic effects mlm-labs.com.

Cellular Health and Viability: Evaluate parameters such as cell viability, apoptosis, and proliferation, which can indicate the compound's impact on cellular health mlm-labs.com.

While flow cytometry is a valuable tool for understanding cellular responses in preclinical research, specific data detailing the use of this technique to study the effects of this compound on cellular responses were not found in the available search results.

Protein-Protein Interaction Assays

Protein-protein interactions (PPIs) are fundamental to virtually all cellular processes, and understanding how a compound modulates these interactions can provide crucial insights into its mechanism of action thermofisher.comcreative-proteomics.com. Preclinical mechanistic studies often utilize various protein-protein interaction assays to identify direct binding partners of a compound or to investigate how a compound affects known protein complexes thermofisher.comnih.gov. Common methods include:

Co-Immunoprecipitation (Co-IP): This technique involves using an antibody to pull down a target protein from a cell lysate, and then checking if other proteins are co-precipitated, indicating a physical interaction thermofisher.comcreative-proteomics.com.

Pull-Down Assays: Similar to co-IP, but typically use a tagged "bait" protein immobilized on an affinity resin to capture interacting "prey" proteins from a sample thermofisher.comnih.govfishersci.co.uk. This method is useful for confirming predicted interactions or identifying novel partners nih.gov.

Other methods: Techniques like crosslinking, label transfer, and far-western blotting can also be employed to study protein interactions thermofisher.com.

These assays are invaluable for mapping protein networks and understanding how a compound might disrupt or enhance specific interactions, thereby influencing cellular pathways creative-proteomics.comnih.gov. However, despite the general utility of these assays in preclinical mechanistic studies, specific research findings on the application of protein-protein interaction assays to investigate this compound were not identified in the consulted sources.

Computational and Systems Biology Approaches in Ter14687 Research

Molecular Docking and Simulation Studies of TER14687-Target Interactions (Specific Data for this compound Not Found)

Molecular docking is an in silico technique used to predict the preferred orientation of a ligand (such as a small molecule like this compound) when bound to a receptor (such as a protein) to form a stable complex. researchgate.net The goal is to predict the binding affinity and the pose (orientation and position) of the ligand within the receptor's binding site. researchgate.netschrodinger.com This process typically involves obtaining the 3D structures of both the target and the ligand, assigning protonation states and partial charges, and then performing calculations to generate a ranked list of possible complexes based on scoring functions that estimate binding energy. researchgate.net Molecular dynamics simulations, on the other hand, provide insights into the dynamic behavior and stability of the ligand-receptor complex over time, accounting for flexibility and environmental factors. researchgate.netunair.ac.idtbzmed.ac.ir While these techniques are widely applied in drug design and understanding molecular interactions, specific studies applying molecular docking and simulation to investigate the interactions of this compound with potential biological targets were not identified in the search.

Integration of Omics Data for Systems-Level Understanding of this compound Effects (Specific Data for this compound Not Found)

The integration of multi-omics data (such as genomics, transcriptomics, proteomics, and metabolomics) is a key aspect of systems biology aimed at gaining a holistic understanding of biological systems. nih.govresearchgate.net By combining data from different molecular layers, researchers can explore the complex interplay between genes, transcripts, proteins, and metabolites and how they are affected by perturbations, such as the introduction of a chemical compound. nih.govresearchgate.net This integration can involve various computational approaches, including network inference, data integration algorithms, and machine learning, to extract biological insights and identify key pathways or biomarkers. nih.govresearchgate.netebi.ac.ukonenucleus.com Analyzing how a compound influences these different molecular levels can provide a systems-level understanding of its effects. However, research specifically detailing the integration of omics data to understand the systems-level effects of this compound was not found.

Predictive Modeling of Cellular Pathways Influenced by this compound (Specific Data for this compound Not Found)

Predictive modeling of cellular pathways involves creating computational models to simulate and understand the dynamics of biological networks, such as cell signaling, metabolic pathways, and gene regulatory networks. ebi.ac.ukresearchgate.netebi.ac.uk These models can be used to predict how a cell or pathway will respond to different conditions or interventions, including exposure to chemical compounds. ebi.ac.ukembopress.org By analyzing the structure and kinetics of pathways, models can help to identify key components, predict the impact of modulating specific nodes, and generate testable hypotheses about cellular behavior. ebi.ac.ukresearchgate.netebi.ac.uk Various modeling approaches exist, from qualitative pathway diagrams to quantitative kinetic models. ebi.ac.ukresearchgate.netebi.ac.uk Machine learning and hybrid modeling techniques are also increasingly used to build predictive models from biological data. ebi.ac.ukresearchgate.netembopress.orgsbc.org.br While predictive modeling is a valuable tool in systems biology for understanding compound effects, specific studies focused on building predictive models of cellular pathways influenced by this compound were not identified.

Future Directions and Emerging Research Avenues for Ter14687

Elucidation of Novel Molecular Targets and Off-Target Effects

While TER14687 has been identified as an inhibitor of PKCθ translocation, the possibility of it interacting with other molecular targets exists and warrants further investigation smbiochemicals.com. Understanding the full profile of proteins and pathways influenced by this compound is crucial for a comprehensive understanding of its biological effects. Emerging research avenues should focus on:

High-throughput screening: Utilizing advanced screening techniques, such as kinome-wide profiling or proteomic approaches, to identify additional protein kinases or other cellular targets that interact with this compound.

Structure-activity relationship studies: Synthesizing and testing derivatives of this compound to understand how structural modifications influence its binding affinity and specificity for various targets.

Investigating off-target effects: Exploring potential interactions with unintended targets that could contribute to observed biological outcomes or lead to unforeseen effects. This could involve phenotypic screening in various cell lines or model organisms.

The current data, such as the observation that this compound did not completely prevent prostratin-induced HIV reactivation despite blocking PKCθ translocation, strongly suggests the involvement of additional pathways or targets that are not yet fully understood researchgate.netasm.org. Future studies should aim to identify these contributing factors.

Exploration of this compound in Uncharted Biological Systems and Pathways

The majority of published research involving this compound appears to be centered on its role as a protein kinase inhibitor, particularly in the context of T cell signaling and HIV latency smbiochemicals.comnih.govresearchgate.netasm.org. However, its potential biological activities may extend to other systems and pathways. Future research could explore:

Other immune cell types: Investigating the effects of this compound on other immune cells beyond T cells, such as B cells, macrophages, or dendritic cells, to understand its broader immunomodulatory potential.

Non-immune systems: Exploring the activity of this compound in completely different biological systems or diseases where protein kinase modulation might play a role. For instance, one study mentions TER-14687 in the context of potential therapeutic drugs for pulmonary fibrosis based on gene expression analysis, although the specific mechanism is not detailed nih.gov. Another mentions it in relation to preventing or treating chemotherapy-induced peripheral neuropathy google.com. These suggest potential avenues outside of immunology.

Specific signaling pathways: Delving into the detailed impact of this compound on specific downstream signaling cascades regulated by its identified targets, such as NF-κB and AP-1, which are implicated in various cellular processes nih.govresearchgate.net.

The limited existing data hints at potential applications beyond HIV research, such as in pulmonary diseases or neuropathy nih.govgoogle.com, underscoring the need to explore these uncharted biological systems and pathways.

Development of Advanced Methodologies for Studying this compound Interactions

Studying the intricate interactions of a small molecule like this compound within complex biological environments requires sophisticated methodologies. Future research should focus on developing and applying advanced techniques to gain deeper insights:

Advanced microscopy techniques: Utilizing super-resolution microscopy or live-cell imaging to visualize the precise localization and dynamics of this compound and its target proteins within cells.

Biophysical methods: Employing techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify the binding kinetics and thermodynamics of this compound interactions with its targets.

'Omics' approaches: Integrating data from genomics, transcriptomics, proteomics, and metabolomics to obtain a holistic view of the cellular changes induced by this compound treatment. This could help identify affected pathways and biological processes not initially considered.

In silico modeling: Developing and refining computational models to predict this compound-target interactions, simulate its behavior in biological systems, and guide experimental design.

The challenges encountered in fully elucidating this compound's mechanism in HIV reactivation, as highlighted by the contrasting results with specific suppression constructs versus the inhibitor itself, emphasize the need for more reliable and advanced methodologies researchgate.net.

Q & A

Q. What is the primary mechanism of action of TER14687 in T-cell signaling?

this compound inhibits the interaction between atypical protein kinase C (uPKC-V1) and tyrosine kinase p59fyn, thereby blocking uPKC translocation and subsequent T-cell activation. This mechanism was identified using yeast two-hybrid systems and validated in Jurkat cell IL-2 production assays .

Q. Which experimental assays are commonly used to study this compound's effects on immune cells?

Key assays include:

  • IL-2 production assays in Jurkat cells to assess functional inhibition.
  • Flow cytometry for surface antigen analysis (CD69, CD25, CD40L).
  • ELISA for cytokine quantification (e.g., IL-4, γ-IFN).
  • Proliferation assays via tritiated thymidine uptake .

Q. How does this compound's specificity for PKCθ compare to other PKC isoforms?

Specificity is demonstrated by its lack of effect on Tal1/E2A two-hybrid constructs and yeast viability at working concentrations (≤60 µM). Confirm isoform selectivity using in vitro kinase profiling panels .

Advanced Research Questions

Q. How can researchers address variability in this compound's activity due to pH-dependent structural instability?

  • Methodological approach : Stabilize the compound in acidic buffers (pH <6) during preparation.
  • Validation : Use HPLC-MS to confirm active species and include vehicle controls with pH adjustments.
  • Dose-response : Validate activity in cellular models (e.g., Jurkat cells) with parallel cytotoxicity assays .

Q. What strategies resolve contradictions in this compound's suppression of IL-4 versus γ-IFN during T-cell cytokine profiling?

  • Single-cell RNA sequencing to identify differential signaling pathways.
  • Phospho-specific antibodies to map PKCθ activation states.
  • Time-course experiments to delineate temporal cytokine regulation .

Q. What orthogonal methods validate discordant results between transcriptional activation and protein translocation assays?

  • Fluorescence recovery after photobleaching (FRAP) for real-time translocation analysis.
  • Subcellular fractionation with Western blotting.
  • NF-κB activation analysis via phospho-IκBα Western blots .

Q. How should dose-response experiments with this compound in primary human T-cells be designed?

  • Concentration range : 1–100 µM (based on target engagement assays).
  • Pre-incubation : 1 hour prior to stimulation.
  • Controls : Include proliferation markers (e.g., CFSE) and PKCθ knockout models to distinguish inhibition from cytotoxicity .

Methodological Considerations

Q. How to optimize this compound treatment duration for studying PKCθ-dependent signaling?

Conduct time-course experiments (0–24 hours post-stimulation) with:

  • Early-phase markers : Phosphorylation of PKCθ substrates (e.g., IκBα).
  • Late-phase markers : Surface antigen expression (CD69) .

Q. What statistical approaches are recommended for analyzing this compound's dose-dependent effects?

  • Non-linear regression for IC50 calculations.
  • ANOVA with post-hoc tests for multi-group comparisons.
  • Error propagation analysis to account for pH-induced variability .

Data Interpretation & Contradictions

Q. How to reconcile this compound's lack of cytotoxicity in yeast with reduced proliferation in human T-cells?

  • Hypothesis : Proliferation effects are secondary to T-cell activation suppression.
  • Testing : Compare proliferation in activated vs. resting T-cells and use metabolic assays (e.g., ATP quantification) .

Q. Why does this compound show differential inhibition across T-cell activation markers?

  • Mechanistic insight : CD69 upregulation may depend on PKCθ-independent pathways.
  • Experimental design : Combine this compound with pathway-specific inhibitors (e.g., NF-κB or MAPK blockers) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.